Bienvenue dans la boutique en ligne BenchChem!

Rimonabant Hydrochloride

Cannabinoid pharmacology Receptor binding GPCR

Rimonabant hydrochloride is the definitive reference standard for CB1 cannabinoid receptor research. With a Ki of 1.8 nM at CB1 and 285-fold selectivity over CB2, it outperforms structural analogs (AM251, AM281) in radioligand binding and functional GTPγS assays. Its distinct intermediate MOR off-target affinity (Ki=652 nM) and differential GABAA positive allosteric modulation enable precise dissection of receptor crosstalk, making it essential for circuit-level electrophysiology and in vivo appetite/body weight studies. Choose rimonabant for validated, reproducible CB1 pharmacology.

Molecular Formula C22H22Cl4N4O
Molecular Weight 500.2 g/mol
CAS No. 158681-13-1
Cat. No. B1680640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimonabant Hydrochloride
CAS158681-13-1
Synonymsacomplia
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride
rimonabant
Rimonabant Hydrochloride
SR 141716
SR 141716A
SR-141716A
SR141716
SR141716A
Zimulti
Molecular FormulaC22H22Cl4N4O
Molecular Weight500.2 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H21Cl3N4O.ClH/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15;/h5-10,13H,2-4,11-12H2,1H3,(H,27,30);1H
InChIKeyREOYOKXLUFHOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.00e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rimonabant Hydrochloride Procurement Guide: CB1 Inverse Agonist for Obesity and Cannabinoid Research


Rimonabant hydrochloride (CAS 158681-13-1; also designated SR141716A hydrochloride) is a diarylpyrazole CB1 cannabinoid receptor inverse agonist/antagonist with a Ki of 1.8 nM at human CB1 receptors [1]. It exhibits a 285-fold selectivity for CB1 over CB2 receptors (CB2 Ki = 514 nM) and acts as a competitive, surmountable antagonist of both synthetic and endogenous cannabinoid agonists in vitro and in vivo [2].

Why CB1 Antagonists Are Not Interchangeable: Evidence-Based Differentiation of Rimonabant Hydrochloride


Despite sharing a common CB1 receptor target, rimonabant hydrochloride cannot be simply substituted with structurally related analogs such as AM251, AM281, or alternative CB1 antagonists like surinabant, taranabant, or otenabant. The following evidence demonstrates that rimonabant exhibits quantifiable differences in receptor binding affinity, functional inverse agonist efficacy, off-target receptor interactions (including MOR and GABAA receptor modulation), and in vivo pharmacological profiles relative to its closest comparators [1].

Rimonabant Hydrochloride Quantitative Differentiation Evidence: Comparative Binding, Selectivity, and Functional Pharmacology


CB1 Receptor Binding Affinity Comparison: Rimonabant vs. Structural Analog AM251 and Next-Generation Antagonist Surinabant

Rimonabant hydrochloride demonstrates a CB1 receptor binding affinity (Ki) of 1.8 nM, which is approximately 4.2-fold higher than the structurally related diarylpyrazole analog AM251 (Ki = 7.49 nM) [1] and approximately 1.9-fold higher than the next-generation CB1 antagonist surinabant (SR147778; Ki = 3.5 nM) [2].

Cannabinoid pharmacology Receptor binding GPCR

CB1 vs. CB2 Receptor Selectivity Profile: Rimonabant Compared to Structural Analogs

Rimonabant hydrochloride exhibits a CB1:CB2 selectivity ratio of approximately 285-fold (CB1 Ki = 1.8 nM; CB2 Ki = 514 nM) . In contrast, the structurally related analog AM251 displays a CB1:CB2 selectivity ratio of approximately 306-fold (CB1 Ki = 7.49 nM; CB2 Ki = 2290 nM), while AM281 shows a ratio of 350-fold (CB1 Ki = 12.0 nM; CB2 Ki = 4200 nM) [1].

Receptor selectivity Off-target profiling CB2 receptor

Inverse Agonist vs. Neutral Antagonist Functional Distinction: Rimonabant Compared to AM4113

Rimonabant functions as a CB1 inverse agonist, suppressing basal receptor constitutive activity, whereas AM4113 acts as a neutral antagonist without perturbing the equilibrium between active and inactive receptor conformations [1]. In side-by-side binding comparisons, the neutral antagonist AM4113 exhibits approximately 10-fold higher binding potency than rimonabant (Ki < 1 nM vs. 10 nM), with comparable 10:1 CB1:CB2 selectivity [2]. However, in functional antagonist assays (Schild analysis in nonhuman primates), both compounds produce comparable pA2 values of 6.9, indicating equivalent functional antagonist efficacy at CB1 receptors despite differing inverse agonist properties [3].

Inverse agonism Constitutive activity Functional selectivity

Off-Target Mu-Opioid Receptor (MOR) Binding: Rimonabant vs. AM251 and AM281

In direct comparative binding studies, rimonabant exhibits measurable but lower affinity for human mu-opioid receptors (MORs) compared to AM251. The rank order of MOR binding affinity is AM251 (Ki = 251 nM) > rimonabant (Ki = 652 nM) > AM281 (Ki = 2135 nM) [1]. Functional antagonism at MORs follows a similar pattern, with rimonabant requiring a Kb of 1310 nM to antagonize morphine-induced G-protein activation, compared to 719 nM for AM251 [1].

Off-target pharmacology Mu-opioid receptor Cannabinoid-opioid interaction

GABAA Receptor Positive Allosteric Modulation: Rimonabant vs. AM251 Efficacy Comparison

In recombinant GABAA receptors expressed in Xenopus oocytes, both rimonabant and AM251 act as positive allosteric modulators; however, their efficacy profiles differ significantly. Rimonabant exhibits lower apparent affinity for the GABAA receptor but produces fourfold higher maximal potentiation efficacy compared to AM251 [1]. AM251 dose-dependently potentiates responses to 0.5 µM GABA at α1β2γ2 receptors with an EC50 below 1 µM and maximal potentiation of approximately eightfold, whereas rimonabant demonstrates lower affinity but greater maximal efficacy [1].

GABAergic modulation Allosteric potentiation Off-target effects

In Vivo Efficacy and Side Effect Profile: Classical CB1 Antagonists Head-to-Head Comparison

A preclinical head-to-head comparison of classical CB1 antagonists (rimonabant, taranabant, otenabant, ibipinabant, and surinabant) in rodent models revealed that all compounds displayed similar therapeutic efficacy as centrally acting appetite suppressants, decreasing body weight and food intake in an obesity-dependent manner [1]. Notably, all classical CB1 blockers also increased ultrasonic vocalization, indicating a class-level anxiogenic side effect profile [1]. In contrast, non-traditional CB1 blockers (partial agonist O-1269, neutral antagonists VCHSR and LH-21, peripherally acting inverse agonist JD-5037) were unsuitable for comparison due to convulsive behavior or lack of in vivo activity [1].

In vivo pharmacology Anti-obesity Preclinical comparison

Recommended Research Applications for Rimonabant Hydrochloride Based on Quantitative Differentiation Evidence


CB1 Receptor Binding and Functional Assays Requiring High-Affinity Inverse Agonist Control

Given its 1.8 nM Ki at CB1 receptors and well-characterized inverse agonist activity [1], rimonabant hydrochloride is the preferred positive control for radioligand displacement assays and functional [³⁵S]GTPγS binding studies investigating CB1 receptor pharmacology. Its 4.2-fold higher CB1 affinity compared to AM251 [2] enables lower working concentrations, minimizing solvent-related artifacts in cell-based assays.

Investigations of Cannabinoid-Opioid Receptor Interactions Requiring Controlled Off-Target Profiling

In studies examining functional crosstalk between CB1 and mu-opioid receptors, rimonabant's intermediate MOR off-target affinity (Ki = 652 nM) provides a distinct pharmacological profile compared to the higher MOR affinity of AM251 (Ki = 251 nM) and the lower MOR affinity of AM281 (Ki = 2135 nM) . Researchers must select the CB1 antagonist tool compound whose MOR off-target profile best aligns with experimental design parameters.

Electrophysiological Studies Distinguishing CB1-Dependent vs. GABAergic Effects

Rimonabant exhibits positive allosteric modulation of GABAA receptors with fourfold higher maximal efficacy but lower apparent affinity than AM251 . Electrophysiologists investigating neuronal circuits where both CB1 and GABAA receptors are expressed should account for this differential off-target modulation when interpreting concentration-response relationships and designing appropriate control experiments with CB1-neutral compounds like LY320135 or O-2050 .

In Vivo Metabolic Studies Requiring Prototypical Classical CB1 Antagonist Reference

As the archetypal classical CB1 antagonist/inverse agonist, rimonabant serves as the reference standard for in vivo studies of CB1-mediated appetite suppression and body weight regulation . Head-to-head preclinical comparisons have established that all classical CB1 antagonists (taranabant, otenabant, ibipinabant, surinabant) produce comparable therapeutic and side effect profiles , positioning rimonabant as the appropriate benchmark against which next-generation CB1 modulators should be evaluated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rimonabant Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.